molecular formula C6H13NNaO4S B568281 MES hemisodium salt CAS No. 117961-21-4

MES hemisodium salt

Cat. No.: B568281
CAS No.: 117961-21-4
M. Wt: 218.23 g/mol
InChI Key: SADPCIINLASURY-UHFFFAOYSA-N
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Description

MES hemisodium salt, also known as 2-(N-Morpholino)ethanesulfonic acid hemisodium salt or 4-Morpholineethanesulfonic acid hemisodium salt, is a buffering agent used in biological and biochemical research . It is a salt form of MES hydrate, which contains an ethanesulfonic moiety that consists of an OH group which readily loses a hydrogen atom to form the salt complex .


Molecular Structure Analysis

The empirical formula of this compound is C6H13NO4S·0.5Na . The molecular weight is 206.73 . The structure includes a morpholino group and an ethanesulfonic acid group .


Physical and Chemical Properties Analysis

This compound appears as a white crystalline powder . It has a solubility of 500 mg/mL in water, forming a clear, colorless solution . The useful pH range is 5.5-6.7, and the pKa is 6.1 .

Scientific Research Applications

  • Ionophore Properties : Hemisodium is identified as a novel Na ionophore, showing significant specificity for Na ions. It increases erythrocyte Na content and water content while decreasing K content. This specificity makes hemisodium valuable for membrane transport studies (Kaji, 1992).

  • Chemical Production Indicator : In the production of MES, disodium salt is a by-product. Its presence is an important indicator to evaluate MES production technology and process control (Xia, 2012).

  • Bioproduction Processes : MES is utilized in microbial electrosynthesis (MES), a process using electricity for chemical and fuel production using microorganisms. This interdisciplinary technology at the intersection of biotechnology and electrochemistry benefits from frameworks for data presentation and performance indicators (Patil et al., 2015).

  • Chromatography Applications : Bile salt surfactants, including those like MES, are used in micellar electrokinetic capillary chromatography for separating hydrophobic compounds. These surfactants have unique properties that enhance the scope of applications in chromatography (Cole et al., 1991).

  • Environmental Impact Studies : MES is a consideration in assessing the environmental effects of marine scientific research. This involves understanding the impacts of experimental activities that intentionally manipulate the marine environment (Verlaan, 2007).

  • Synthetic Chemistry : MES hemisodium salt is used in the synthesis of complex compounds, such as encumbered iron tetraisocyanide dianions, which have applications in studying reduced iron centers and their stabilization (Mokhtarzadeh et al., 2015).

  • Nutrient Solution Studies : MES is evaluated as a pH buffer for nutrient solution studies. It's found to be biologically inert, not interacting significantly with other solution ions, making it a viable option for stabilizing pH in hydroponic research (Bugbee & Salisbury, 1985).

  • Green Pyrotechnics : Research in green pyrotechnics has involved the use of MES in constructing coordination polymers, indicating its potential in developing environmentally friendly pyrotechnic compositions (Cao et al., 2022).

  • Microbial Electrosynthesis : MES has been used to study factors affecting the performance of microbial electrosynthesis for converting carbon dioxide into chemicals and biofuels (Song et al., 2019).

  • Medicinal Applications : this compound has been implicated in medicinal applications, particularly in the context of mechanochemistry, highlighting its potential in pharmaceutical and medicinal chemistry (Tan et al., 2016).

  • Environmental Science Research : MES is fundamental in "Molecular Environmental Science" (MES), particularly in studying chemical and biological processes affecting contaminants and pollutants in the environment (Brown et al., 2004).

Mechanism of Action

Target of Action

MES hemisodium salt, also known as 2-(4-Morpholino)ethanesulfonic acid hemisodium salt, is primarily used as a buffering agent in biological and biochemical research . Its primary target is the pH of the solution it is added to. It helps maintain the pH within a specific range, which is crucial for maintaining the integrity and activity of biological molecules during experiments .

Mode of Action

This compound acts by resisting changes in pH. It can accept or donate protons in response to changes in H+ concentration, thereby maintaining the pH of the solution within a narrow range . This property makes it an essential tool in biological and biochemical research, where pH stability is critical for the proper functioning of biological molecules .

Biochemical Pathways

Instead, it creates an environment conducive for biochemical reactions to occur by maintaining a stable pH . This stability allows enzymes and other proteins to maintain their native conformation and function optimally, thereby ensuring the proper progression of biochemical pathways .

Pharmacokinetics

It is primarily used in vitro as a buffering agent in research settings .

Result of Action

The primary result of the action of this compound is the maintenance of a stable pH environment. This stability is crucial for the proper functioning of biological molecules, such as enzymes, and for the progression of biochemical reactions . For example, it has been used as a buffer for the resuspension of carboxylated micelles and for the immobilization of antibacterial nisin peptides .

Action Environment

The efficacy and stability of this compound as a buffering agent are influenced by several environmental factors. These include temperature, ionic strength, and the presence of other ions in the solution . It is most effective as a buffer in the pH range of 5.5-6.7 . Its buffering capacity can be affected by changes in these environmental conditions, so these factors must be carefully controlled when using this compound in research settings .

Future Directions

As a buffering agent, MES hemisodium salt has a wide range of applications in biological and biochemical research. It is used as a running buffer for resolving very small proteins on bis-tris gels, in cation-exchange chromatography, and as a biological buffer in plant cell cultures . Its future use will likely continue to be in these areas, as well as in any new applications that require a stable, biologically compatible buffer.

Biochemical Analysis

Biochemical Properties

2-(4-Morpholino)ethanesulfonic acid hemisodium salt plays a crucial role in maintaining the pH of biochemical reactions. It is often used in cell culture media, protein purification, and electrophoresis. The compound interacts with various enzymes, proteins, and other biomolecules to stabilize their activity and structure. For instance, it is known to inhibit matrix metalloproteinases, which are enzymes involved in the degradation of the extracellular matrix . This inhibition is achieved through binding interactions with the enzyme’s active site, preventing substrate access and subsequent catalytic activity.

Cellular Effects

2-(4-Morpholino)ethanesulfonic acid hemisodium salt influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In plant cells, it has been shown to affect root growth and development by modulating reactive oxygen species levels and pH in the root apex . In cancer cells, the compound inhibits cell migration by binding to cell surface receptors, thereby preventing the cells from moving . These effects highlight the compound’s potential in regulating cellular functions and its utility in research involving cell physiology and pathology.

Molecular Mechanism

At the molecular level, 2-(4-Morpholino)ethanesulfonic acid hemisodium salt exerts its effects through several mechanisms. It acts as a potent inhibitor of matrix metalloproteinases by binding to their active sites, thereby blocking their enzymatic activity . Additionally, the compound stabilizes the pH of solutions, which is critical for maintaining the structural integrity and activity of proteins and enzymes. This buffering action is achieved through the compound’s zwitterionic nature, allowing it to donate or accept protons as needed to maintain a stable pH.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Morpholino)ethanesulfonic acid hemisodium salt can change over time. The compound is generally stable, but its buffering capacity can be affected by prolonged exposure to high temperatures or extreme pH conditions . Over time, degradation products may form, potentially impacting the compound’s effectiveness in maintaining pH stability. Long-term studies have shown that the compound can maintain its buffering capacity for extended periods when stored under appropriate conditions.

Dosage Effects in Animal Models

The effects of 2-(4-Morpholino)ethanesulfonic acid hemisodium salt vary with different dosages in animal models. At low doses, the compound effectively stabilizes pH without causing adverse effects. At high doses, it may exhibit toxic effects, including disruption of cellular functions and metabolic processes . Threshold effects have been observed, where the compound’s beneficial effects plateau, and further increases in dosage do not enhance its efficacy but may increase toxicity.

Metabolic Pathways

2-(4-Morpholino)ethanesulfonic acid hemisodium salt is involved in various metabolic pathways, primarily through its role as a buffer. It interacts with enzymes and cofactors involved in metabolic reactions, helping to maintain the optimal pH for enzymatic activity . The compound’s buffering action can influence metabolic flux and metabolite levels, ensuring that biochemical reactions proceed efficiently.

Transport and Distribution

Within cells and tissues, 2-(4-Morpholino)ethanesulfonic acid hemisodium salt is transported and distributed based on its solubility and interaction with cellular components. The compound is highly soluble in water, allowing it to diffuse easily through aqueous environments . It does not readily cross lipid membranes, limiting its distribution to extracellular and cytoplasmic spaces. Transporters and binding proteins may facilitate its movement within cells, ensuring its availability where buffering is needed.

Subcellular Localization

2-(4-Morpholino)ethanesulfonic acid hemisodium salt is primarily localized in the cytoplasm and extracellular spaces due to its solubility and inability to cross lipid membranes . Its activity is influenced by its localization, as it can effectively buffer pH in these compartments. The compound does not undergo significant post-translational modifications or targeting signals, relying on its inherent chemical properties for its distribution and function within cells.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for MES hemisodium salt involves the reaction of MES free acid with sodium hydroxide to form the hemisodium salt.", "Starting Materials": [ "MES free acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve MES free acid in water", "Add sodium hydroxide to the MES solution", "Stir the mixture until the pH reaches 7.0", "Filter the resulting solution to remove any insoluble impurities", "Dry the solution to obtain the MES hemisodium salt" ] }

CAS No.

117961-21-4

Molecular Formula

C6H13NNaO4S

Molecular Weight

218.23 g/mol

IUPAC Name

sodium;2-morpholin-4-ylethanesulfonate;2-morpholin-4-ylethanesulfonic acid

InChI

InChI=1S/C6H13NO4S.Na/c8-12(9,10)6-3-7-1-4-11-5-2-7;/h1-6H2,(H,8,9,10);

InChI Key

SADPCIINLASURY-UHFFFAOYSA-N

SMILES

C1COCCN1CCS(=O)(=O)O.C1COCCN1CCS(=O)(=O)[O-].[Na+]

Canonical SMILES

C1COCCN1CCS(=O)(=O)O.[Na]

Related CAS

117961-21-4

Origin of Product

United States

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